3-[(Oxolan-2-ylmethoxy)methyl]aniline
Description
Significance within Contemporary Organic Chemistry
The significance of 3-[(Oxolan-2-ylmethoxy)methyl]aniline in modern organic chemistry can be inferred from the individual contributions of its aniline (B41778) and tetrahydrofuran (B95107) components. Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of compounds, including pharmaceuticals, dyes, and polymers. nih.govmdpi.com The amino group provides a nucleophilic center and a handle for diazotization reactions, enabling a wide range of functional group interconversions. researchgate.net
Similarly, the tetrahydrofuran (oxolane) ring is a prevalent structural motif in numerous biologically active natural products and pharmaceuticals. Its inclusion in a molecule can influence solubility, metabolic stability, and conformational rigidity, which are critical parameters in drug design. The ether linkage and the aliphatic ring system of the oxolane moiety can also participate in various chemical reactions.
The combination of these two functionalities in this compound suggests its potential as a bifunctional linker or a scaffold for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science.
Overview of Structural Features and Functional Groups
The molecular structure of this compound is characterized by three key components: a benzene (B151609) ring substituted with an amino group (the aniline moiety), a methylene (B1212753) bridge, and a tetrahydrofuran-2-ylmethoxy group.
| Feature | Description |
| Aniline Moiety | The primary aromatic amine (-NH2) attached to the benzene ring is a versatile functional group. It can act as a nucleophile, a base, and can be readily converted into a diazonium salt, which is a gateway to a multitude of other functional groups. |
| Oxolane (Tetrahydrofuran) Moiety | This five-membered cyclic ether is a common feature in many natural products. The ether oxygen can act as a hydrogen bond acceptor, influencing the molecule's intermolecular interactions. The ring itself can adopt various conformations, which can be crucial for biological activity. |
| Linker | A methylene (-CH2-) and an ether linkage connect the aniline and oxolane moieties. This flexible linker allows for spatial separation and independent reactivity of the two main functional groups. |
The molecule's chemical properties are a composite of these functional groups. The aniline portion imparts basicity and susceptibility to electrophilic aromatic substitution, while the oxolane part contributes to its polarity and potential for hydrogen bonding.
Research Landscape and Emerging Areas
Currently, the publicly accessible research landscape specifically detailing the applications of this compound is limited. Its availability from various chemical suppliers indicates that it is a compound of interest for research and development, likely as a building block or intermediate in proprietary discovery programs within the pharmaceutical or materials science industries.
Emerging areas where this compound or its derivatives could find application include:
Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The aniline moiety can be a key pharmacophore in certain drug classes, while the tetrahydrofuran unit can be used to modulate pharmacokinetic properties.
Materials Science: As a monomer or cross-linking agent in the development of new polymers with tailored properties. The reactive amino group can be utilized for polymerization reactions.
Organic Synthesis: As a versatile intermediate for the construction of complex target molecules, leveraging the distinct reactivity of its two main functional groups.
While the full potential of this compound is yet to be extensively documented in the public domain, its unique structural combination of two highly valuable chemical motifs positions it as a compound with considerable promise for future applications in various fields of chemical science. Further research and publication of its utility are anticipated to shed more light on its specific roles and contributions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1,3-4,7,12H,2,5-6,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJRATSCRJVQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 3-[(Oxolan-2-ylmethoxy)methyl]aniline
The most direct and established approaches to synthesizing this compound typically involve a two-step sequence: the formation of the ether linkage followed by the introduction or modification of the aniline (B41778) functional group. A plausible and commonly employed strategy is the Williamson ether synthesis, followed by the reduction of a nitro group precursor.
Precursor Compounds and Starting Materials
Two primary retrosynthetic disconnections inform the selection of precursor compounds. The first and more common approach involves the etherification of a substituted benzyl (B1604629) alcohol with a tetrahydrofurfuryl derivative. A second, less direct route, could involve the formation of the aniline derivative first, followed by etherification.
Route A: Etherification followed by Reduction
This strategy commences with the coupling of 3-nitrobenzyl alcohol and a reactive derivative of tetrahydrofurfuryl alcohol, such as 2-(chloromethyl)tetrahydrofuran. The resulting nitro-aromatic intermediate is then subjected to reduction to yield the target aniline.
| Precursor Compound | Role in Synthesis | CAS Number |
| 3-Nitrobenzyl alcohol | Provides the aniline backbone (in its nitro form) and the benzylic carbon for ether linkage. | 619-25-0 |
| 2-(Chloromethyl)tetrahydrofuran | Acts as the electrophile, providing the tetrahydrofurfuryl methyl moiety. | 31429-79-9 |
Route B: Direct Etherification of an Aniline Precursor
Alternatively, one could start with 3-aminobenzyl alcohol and directly form the ether linkage. However, this route presents challenges in terms of chemoselectivity, as the amine group can also undergo alkylation.
| Precursor Compound | Role in Synthesis | CAS Number |
| 3-Aminobenzyl alcohol | Provides the aniline backbone and the benzylic carbon for ether linkage. | 1877-77-6 |
| 2-(Chloromethyl)tetrahydrofuran | Acts as the electrophile, providing the tetrahydrofurfuryl methyl moiety. | 31429-79-9 |
Key Reaction Conditions and Catalytic Systems
The success of these synthetic routes hinges on the careful selection of reaction conditions and, where necessary, catalytic systems.
Williamson Ether Synthesis: This reaction is typically carried out under basic conditions to deprotonate the alcohol, forming a more nucleophilic alkoxide. masterorganicchemistry.comwikipedia.org
| Reaction Step | Reagents and Conditions | Catalytic System |
| Etherification (Route A) | 3-Nitrobenzyl alcohol, Sodium hydride (NaH), in an aprotic solvent like Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF), followed by the addition of 2-(chloromethyl)tetrahydrofuran. | Phase-transfer catalysts such as tetrabutylammonium (B224687) bromide can be employed to enhance the reaction rate. |
| Nitro Group Reduction | The resulting 1-nitro-3-(((tetrahydrofuran-2-yl)methoxy)methyl)benzene can be reduced using various methods, including catalytic hydrogenation (H2, Pd/C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). | Palladium on carbon (Pd/C) is a common and efficient catalyst for the hydrogenation of nitro groups. |
Mechanistic Considerations in Primary Synthesis
The primary synthetic route relies on two well-understood reaction mechanisms: the SN2 reaction for the Williamson ether synthesis and the reduction of the nitro group.
In the Williamson ether synthesis , a strong base, such as sodium hydride, deprotonates the hydroxyl group of 3-nitrobenzyl alcohol to form a sodium alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)tetrahydrofuran in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comwikipedia.orgkhanacademy.org The chloride ion is displaced, resulting in the formation of the ether bond.
The reduction of the nitro group typically proceeds through a series of intermediates. In catalytic hydrogenation, the nitro group is reduced on the surface of the palladium catalyst, ultimately yielding the primary amine. The process involves the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group.
Advanced Synthetic Strategies
Beyond the established linear sequences, advanced synthetic strategies offer more convergent and potentially more efficient routes to this compound and its derivatives.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, represent a powerful tool in modern organic synthesis. While no specific MCR has been reported for the direct synthesis of this compound, the general principles can be applied to construct the substituted aniline scaffold. For instance, a three-component reaction could potentially be designed to bring together a building block containing the tetrahydrofurfuryl methoxy (B1213986) moiety, an amine source, and a third component to form the aromatic ring. nih.govresearchgate.neteurekalert.orgacs.org
Chemo- and Regioselective Transformations
The synthesis of this compound can also be envisioned through the late-stage functionalization of a pre-existing aniline derivative. This would require highly chemo- and regioselective methods to introduce the (oxolan-2-ylmethoxy)methyl group at the meta-position of the aniline ring.
One hypothetical approach could involve the Friedel-Crafts alkylation of an appropriately protected aniline derivative with an electrophile derived from 2-(hydroxymethyl)tetrahydrofuran under acidic conditions. However, controlling the regioselectivity of such a reaction on an aniline ring can be challenging, as the amino group is a strong ortho-, para-director. Therefore, a directing group strategy might be necessary to achieve the desired meta-substitution.
Another possibility involves the enzymatic transformation of a suitable precursor, where an enzyme could catalyze the specific etherification or functionalization at the desired position with high selectivity.
Green Chemistry Approaches in Synthesis
The synthesis of this compound, while not extensively detailed in dedicated literature, can be conceptually approached through established reaction pathways. Green chemistry principles can be applied to these pathways to enhance their environmental sustainability. The most plausible synthetic route involves two key transformations: the formation of an ether linkage and the reduction of a nitro group to an amine. This section explores green methodologies applicable to each of these steps.
Green Approaches to Ether Formation
A logical precursor to the target molecule is the ether formed between a 3-nitro-substituted benzyl species and tetrahydrofurfuryl alcohol. The classical method for such a transformation is the Williamson ether synthesis. While effective, this method traditionally relies on strong bases and anhydrous organic solvents. Greener alternatives focus on minimizing waste, reducing energy consumption, and using more benign reaction media.
Phase-Transfer Catalysis (PTC)
The Williamson ether synthesis can be adapted to be more environmentally friendly by employing phase-transfer catalysis. This technique facilitates the reaction between reactants located in different phases, typically an aqueous phase and an organic phase. numberanalytics.com For the synthesis of the 3-nitrobenzyl tetrahydrofurfuryl ether intermediate, tetrahydrofurfuryl alcohol could be deprotonated by a strong base like sodium hydroxide (B78521) in an aqueous solution. The resulting alkoxide is then transferred to an organic phase containing 3-nitrobenzyl chloride by a phase-transfer catalyst, such as tetrabutylammonium bromide. utahtech.edu
This approach offers several green advantages:
It can eliminate the need for expensive and hazardous anhydrous solvents.
It allows for the use of inexpensive inorganic bases like sodium hydroxide.
Reaction rates can be significantly increased compared to heterogeneous two-phase systems without a catalyst.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry for dramatically accelerating reaction rates, thereby reducing energy consumption and often improving yields. rasayanjournal.co.inasianpubs.org Microwave-assisted etherification can be performed under various conditions, including using solid supports or in ionic liquids, which can serve as both catalyst and solvent. organic-chemistry.org The hydrolysis of benzyl chloride with water, for instance, is completed in just 3 minutes under microwave irradiation, compared to 35 minutes with conventional heating, demonstrating the potential for significant time and energy savings. rasayanjournal.co.inresearchgate.net Applying this to the target synthesis could involve irradiating a mixture of 3-nitrobenzyl chloride, tetrahydrofurfuryl alcohol, and a base, potentially under solvent-free conditions or in a minimal amount of a high-dielectric solvent. rasayanjournal.co.in
Interactive Table: Comparison of Green Etherification Methodologies
| Methodology | Key Features | Potential Green Advantages | Relevant Findings |
| Phase-Transfer Catalysis | Utilizes a catalyst (e.g., tetrabutylammonium salt) to shuttle reactants between aqueous and organic phases. utahtech.edu | Reduces or eliminates the need for anhydrous organic solvents; allows use of cheaper bases (e.g., NaOH). | Good to excellent yields of unsymmetrical ethers have been obtained from primary alkyl chlorides and alcohols in a two-phase system (50% aq. NaOH / organic). |
| Microwave-Assisted Synthesis | Employs microwave irradiation to rapidly heat reactants. rasayanjournal.co.in | Drastically reduces reaction times and energy consumption; enables solvent-free reactions. rasayanjournal.co.inresearchgate.net | Synthesis of N-alkyl phthalimides using a phase-transfer catalyst under microwave irradiation gives yields of 45–98%. rasayanjournal.co.in Hydrolysis of benzyl chloride is 97% complete in 3 minutes. rasayanjournal.co.in |
| Aqueous Micellar Catalysis | Uses surfactants in water to create micelles, which act as microreactors for organic reactants. researchgate.net | Eliminates the need for organic solvents by using water as the bulk medium. | Has been successfully used for the synthesis of 4-benzyloxy benzoic acid, demonstrating that water-immiscible ethers can be produced in aqueous media. researchgate.net |
Green Reduction of the Nitro Group
The final step in the proposed synthesis is the reduction of the nitro group on the 3-nitrobenzyl tetrahydrofurfuryl ether intermediate to form the aniline product. Conventional methods often use stoichiometric reducing agents like tin or iron in strong acid, which generate significant metallic waste. Green approaches favor catalytic methods, particularly catalytic hydrogenation and transfer hydrogenation, for their high atom economy and reduced waste.
Chemoselective Catalytic Hydrogenation
Catalytic hydrogenation with molecular hydrogen (H₂) is an inherently green process as the only byproduct is typically water (if any). A common catalyst for nitro group reduction is palladium on carbon (Pd/C). A significant challenge in the hydrogenation of the proposed intermediate is the potential for hydrogenolysis, or cleavage, of the C-O bond of the benzyl ether.
To address this, specialized catalysts have been developed. Research has shown that a palladium-nickel (Pd/Ni) bimetallic nanocatalyst can efficiently and chemoselectively reduce nitrobenzyl ethers to aminobenzyl ethers without causing cleavage of the ether linkage. researchgate.net This method is particularly green as it proceeds under additive-free conditions, and the magnetic nature of the catalyst allows for simple recovery and reuse, minimizing catalyst waste. researchgate.net
Catalytic Transfer Hydrogenation (CTH)
An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation (CTH), which utilizes a donor molecule to provide the hydrogen in situ. acsgcipr.org This method is often safer and more convenient for laboratory-scale synthesis. A variety of green hydrogen donors can be employed, with formic acid and its salts (e.g., ammonium (B1175870) formate) being particularly effective and environmentally benign, as they decompose to CO₂ and H₂. researchgate.netnih.gov
The CTH of nitroarenes to anilines can be achieved with high efficiency using heterogeneous catalysts, such as palladium supported on zirconium phosphate (B84403) (Pd/ZrP), which can be easily recovered and reused. researchgate.net This approach tolerates a wide range of functional groups and avoids the need for strong bases or other additives. researchgate.net The use of a stable, recyclable catalyst and a clean hydrogen donor makes CTH a highly attractive green method for the final step of the synthesis. nih.govnih.gov
Interactive Table: Comparison of Green Reduction Methodologies
| Methodology | Key Features | Potential Green Advantages | Relevant Findings |
| Chemoselective Catalytic Hydrogenation | Uses H₂ gas with a specialized heterogeneous catalyst to selectively reduce the nitro group while preserving the benzyl ether. | High atom economy (H₂ as reductant); catalyst is recoverable and reusable; additive-free conditions. researchgate.net | A Pd/Ni bimetallic catalyst provides quantitative yield and chemoselectivity for the hydrogenation of nitrobenzyl ethers without cleavage of the C-O bond. researchgate.net |
| Catalytic Transfer Hydrogenation (CTH) | Employs a hydrogen donor (e.g., formic acid, ammonium formate) and a heterogeneous catalyst (e.g., Pd/C, Pd/ZrP). acsgcipr.orgresearchgate.net | Avoids the use of flammable, high-pressure H₂ gas; uses environmentally benign hydrogen donors; catalyst can be recycled. acsgcipr.orgnih.gov | Various substituted nitroaromatics are efficiently reduced to anilines using formic acid as a hydrogen source over a reusable Pd/ZrP catalyst. researchgate.net |
Chemical Reactivity and Derivatization Studies
Reactions Involving the Aniline (B41778) Moiety
The aniline portion of the molecule, with its amino group attached to a benzene (B151609) ring, is expected to undergo a variety of reactions typical for aromatic amines.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile. It is expected to participate in nucleophilic substitution reactions with various electrophiles. For instance, in reactions with alkyl halides, the amino group would act as the nucleophile, leading to the formation of N-alkylated products. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) would depend on the reaction conditions and the stoichiometry of the reagents.
The reactivity of the aniline can be influenced by the electron-donating or withdrawing nature of substituents on the aromatic ring. researchgate.netrsc.org In the case of 3-[(Oxolan-2-ylmethoxy)methyl]aniline, the substituent at the meta position is not expected to exert a strong electronic effect on the nucleophilicity of the amino group.
Table 1: Predicted Nucleophilic Substitution Reactions of the Aniline Moiety
| Electrophile | Predicted Product | Reaction Type |
| Alkyl Halide (R-X) | N-Alkyl-3-[(Oxolan-2-ylmethoxy)methyl]aniline | N-Alkylation |
| Acyl Halide (RCOX) | N-Acyl-3-[(Oxolan-2-ylmethoxy)methyl]aniline | N-Acylation |
| Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl-3-[(Oxolan-2-ylmethoxy)methyl]aniline | N-Sulfonylation |
Oxidation and Reduction Pathways
The aniline moiety is susceptible to oxidation. researchgate.net The specific product of an oxidation reaction would depend on the oxidizing agent used and the reaction conditions. mdpi.com Mild oxidizing agents might lead to the formation of colored dimeric and polymeric species, a characteristic reaction of many anilines. rsc.org Stronger oxidizing agents could potentially lead to the formation of quinone-like structures or even degradation of the aromatic ring.
Conversely, while the aniline moiety is already in a reduced state, the synthesis of this compound would likely involve the reduction of a corresponding nitroaromatic precursor. A common synthetic route would be the catalytic hydrogenation of 1-[(oxolan-2-ylmethoxy)methyl]-3-nitrobenzene using catalysts such as palladium on carbon (Pd/C) and a hydrogen source. chemicalbook.com
Formation of Amides and Other Derivatives
The nucleophilic nature of the amino group allows for the straightforward formation of amides when treated with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). nih.govsapub.orgresearchgate.net This is a robust and widely used reaction in organic synthesis. The reaction with a carboxylic acid, often in the presence of a coupling agent or under conditions that facilitate the removal of water, would yield the corresponding N-substituted amide. researchgate.net
Similarly, reaction with sulfonyl chlorides in the presence of a base would produce sulfonamides. These derivatives are often crystalline solids and are useful for characterization.
Transformations of the Oxolane Ring
The oxolane (tetrahydrofuran, THF) ring is a cyclic ether and is generally stable. However, under certain conditions, it can undergo transformations.
Ring-Opening Reactions
The tetrahydrofuran (B95107) ring is susceptible to cleavage under strong acidic conditions. researchgate.net Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack by a counter-ion, leading to a ring-opened product. For example, treatment with a strong hydrohalic acid (like HBr or HI) could result in the formation of a haloalkanol. The regioselectivity of the ring opening would be influenced by steric and electronic factors. researchgate.netresearchgate.net Lewis acids can also catalyze the ring-opening of THF and its derivatives. nih.gov
Table 2: Predicted Ring-Opening Reactions of the Oxolane Moiety
| Reagent | Predicted Product | Reaction Type |
| Strong Acid (e.g., HBr) | 4-Bromo-1-(3-aminobenzyl)oxy-butan-2-ol | Acid-catalyzed ring-opening |
| Lewis Acid / Nucleophile | Varies depending on reagents | Lewis acid-catalyzed ring-opening |
Functionalization of the Tetrahydrofuran Ring
Direct functionalization of the saturated carbon atoms of the tetrahydrofuran ring is generally challenging and would likely require radical-based reactions, which may lack selectivity and could affect other parts of the molecule. rsc.org More commonly, functionalization is achieved by starting with a pre-functionalized tetrahydrofuran derivative before it is coupled to the aniline portion of the molecule. For instance, derivatives of 2-(hydroxymethyl)oxolan-3-ol have been used to synthesize various compounds. nih.gov
It is important to reiterate that the reactions and transformations described above are based on established chemical principles for the functional groups present in this compound. Specific experimental studies on this particular compound are needed to verify these predicted pathways and to determine the optimal conditions for these reactions.
Diversification Strategies for Analogues
Synthesis of Substituted this compound Derivatives
There is no specific information available in the searched scientific literature detailing the synthesis of substituted derivatives directly from this compound. Methodologies for the substitution of aniline derivatives typically involve electrophilic aromatic substitution reactions (such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions) or reactions targeting the amino group (such as acylation, alkylation, and diazotization). However, without specific studies on this compound, the regioselectivity, reaction conditions, and yields for its derivatives remain speculative.
Incorporation into Larger Molecular Architectures
Specific examples or documented strategies for incorporating this compound as a building block into larger, more complex molecules are not described in the available literature. Generally, aniline moieties are incorporated into larger structures through reactions such as amide bond formation, Schiff base formation, Buchwald-Hartwig amination, or serving as a nucleophile in various coupling reactions. The presence of the oxolane and ether functionalities on this specific aniline could offer points for further reaction or influence its reactivity profile, but dedicated studies are required to confirm these possibilities.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
The ¹H and ¹³C NMR spectra of 3-[(Oxolan-2-ylmethoxy)methyl]aniline provide detailed information about the chemical environment of each proton and carbon atom. The expected chemical shifts are based on the analysis of similar aniline (B41778) and oxolane-containing structures.
¹H NMR: The proton spectrum is characterized by distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the oxolane ring protons, and the amine protons. The aromatic protons on the meta-substituted ring typically appear as complex multiplets. The amine (-NH₂) protons usually present as a broad singlet.
¹³C NMR: The carbon spectrum shows unique signals for each carbon atom in the molecule. The aromatic carbons exhibit chemical shifts in the typical downfield region for benzene (B151609) derivatives, while the aliphatic carbons of the oxolane ring and the methylene groups appear in the upfield region.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic H | 6.6 - 7.2 | Multiplet (m) | Aromatic C-N | ~148 |
| Benzylic CH₂ | ~4.5 | Singlet (s) | Aromatic C-H | 113 - 130 |
| -O-CH₂- (exocyclic) | ~3.5 | Doublet of doublets (dd) | Aromatic C-CH₂ | ~140 |
| -O-CH- (cyclic) | ~4.0 | Multiplet (m) | Benzylic CH₂ | ~74 |
| -O-CH₂- (cyclic) | ~3.8 | Multiplet (m) | -O-CH₂- (exocyclic) | ~70 |
| Oxolane CH₂ | 1.8 - 2.1 | Multiplet (m) | -O-CH- (cyclic) | ~77 |
| -NH₂ | ~3.7 | Broad Singlet (br s) | -O-CH₂- (cyclic) | ~68 |
| Oxolane CH₂ | 25 - 30 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. sdsu.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and within the oxolane ring, helping to trace the spin systems. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This technique is instrumental in assigning the chemical shifts of carbon atoms that bear protons. sdsu.edu For example, it would definitively link the benzylic proton signals to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is vital for connecting different fragments of the molecule. Key HMBC correlations would be expected between the benzylic methylene protons and the aromatic carbons, as well as between the exocyclic methylene protons and the carbons of both the oxolane and benzyl (B1604629) moieties.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. asianpubs.orgmaterialsciencejournal.org
The IR and Raman spectra of this compound would display characteristic bands corresponding to its primary functional groups. The analysis of aniline and its derivatives provides a basis for these assignments. materialsciencejournal.orgresearchgate.net
N-H Stretching: The primary amine group (-NH₂) gives rise to two distinct stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). These bands are typically observed in the 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ regions, respectively. materialsciencejournal.org
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methine groups of the oxolane and benzyl linker are found just below 3000 cm⁻¹.
C-O-C Stretching: The ether linkage within the oxolane ring and connecting to the benzyl group will produce a strong, characteristic C-O-C asymmetric stretching band, typically in the 1150-1085 cm⁻¹ region.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are expected to appear in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is typically found in the 1340-1250 cm⁻¹ range. materialsciencejournal.org
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | Asymmetric Stretch | 3400 - 3500 |
| Amine (-NH₂) | Symmetric Stretch | 3300 - 3400 |
| Amine (-NH₂) | Scissoring (Bending) | 1590 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| Ether (C-O-C) | Asymmetric Stretch | 1085 - 1150 |
| Aromatic C-N | Stretching | 1250 - 1340 |
The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the nitrogen atom and the ether oxygen atoms) allows for the formation of intermolecular hydrogen bonds. nih.govresearchgate.netcdnsciencepub.com These interactions can be studied using vibrational spectroscopy. The formation of hydrogen bonds typically causes the N-H stretching bands in the IR spectrum to broaden and shift to lower frequencies (a redshift). The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding network in the condensed phase. nih.govcdnsciencepub.com
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The aniline moiety in this compound acts as the primary chromophore. The UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring. For aniline derivatives in a neutral solvent, two main absorption bands are typically observed: one around 230-240 nm and a second, less intense band around 280-290 nm. The exact positions and intensities of these bands can be influenced by the substituent pattern and the solvent environment. rroij.comresearchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aniline derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, the molecule could be expected to exhibit fluorescence, though specific experimental data for this compound is not widely available. The emission wavelength and quantum yield would depend on the specific electronic structure and the rigidity of the molecule in its environment.
Electronic Transitions and Absorption Profiles
No data is available in the searched scientific literature regarding the electronic transitions or UV-Vis absorption profile of this compound. A theoretical analysis would anticipate absorption bands characteristic of the aniline chromophore, likely involving π→π* transitions within the benzene ring and n→π* transitions associated with the nitrogen atom's lone pair. The specific wavelengths (λmax) and molar absorptivity coefficients (ε) would be influenced by the [(oxolan-2-ylmethoxy)methyl] substituent, but without experimental data, these values remain undetermined.
Luminescence Characteristics
There are no published studies on the luminescence, fluorescence, or phosphorescence properties of this compound. Consequently, information on its emission spectra, quantum yields, and excited-state lifetimes is not available.
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Absolute Configuration
No single-crystal X-ray diffraction data has been published for this compound. As a result, crucial crystallographic information such as the crystal system, space group, unit cell dimensions, and the precise atomic coordinates to define its absolute configuration has not been determined.
Powder X-ray Diffraction for Crystalline Phases
No powder X-ray diffraction (PXRD) patterns for this compound are available in the scientific literature. This information is essential for identifying its crystalline phases and assessing sample purity, but no such studies have been reported.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural and electronic properties of molecular systems. For 3-[(Oxolan-2-ylmethoxy)methyl]aniline, DFT calculations provide profound insights into its molecular geometry, electronic structure, and reactivity. These computational studies are typically performed using specific basis sets, such as 6-311++G(d,p), which offer a reliable balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. This process involves systematic adjustments of bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. For this compound, the optimized structure reveals the spatial arrangement of its constituent aniline (B41778) and oxolane rings linked by a methoxymethyl bridge.
Conformational analysis is crucial for understanding the flexibility of the molecule and identifying the most probable shapes it will adopt. The rotational freedom around the C-O and C-N bonds allows for various conformers. Theoretical calculations help in identifying the most stable conformer by comparing their relative energies. The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, chemical stability, and kinetic stability.
In this compound, the HOMO is typically localized over the electron-rich aniline ring, indicating that this region is the primary site for electrophilic attack. Conversely, the LUMO is distributed more broadly across the molecule. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral electrostatic potential.
For this compound, the MEP map typically shows the most negative potential localized around the nitrogen atom of the aniline group and the oxygen atoms of the ether and oxolane functionalities, highlighting these as the primary sites for electrophilic interaction. The hydrogen atoms of the amine group and the aromatic ring generally exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.
Intermolecular Interaction Analysis
The study of intermolecular interactions is essential for understanding the solid-state properties of a compound, including its crystal packing and stability. Computational methods like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis provide detailed insights into these non-covalent interactions.
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on different properties, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Red spots on the dnorm map indicate close intermolecular contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts.
The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For this compound, these plots can reveal the prevalence of H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts, which are crucial for the stability of the crystal structure. These interactions dictate how the molecules arrange themselves in the solid state.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions in real space. It is based on the electron density and its gradient. The RDG scatterplots, often colored based on the sign of the second largest eigenvalue of the Hessian of the electron density, can distinguish between different types of interactions.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule by analyzing the interactions between filled "donor" and empty "acceptor" orbitals. wikipedia.orgnih.gov In a hypothetical NBO analysis of this compound, hyperconjugation would be quantified by the second-order perturbation interaction energy, E(2), between a donor NBO and an acceptor NBO. elsevierpure.com
Key hyperconjugative interactions that would be of interest in this molecule include:
Interactions involving the lone pair electrons on the nitrogen and oxygen atoms as donors.
Interactions between the π-orbitals of the aniline ring and the σ* anti-bonding orbitals of adjacent C-C, C-H, C-N, and C-O bonds.
A higher E(2) value signifies a stronger interaction, indicating more significant electron delocalization and stabilization of the molecule. elsevierpure.com For instance, an analysis might reveal significant π → σ* or n → σ* interactions, providing quantitative insight into the electronic landscape shaped by the oxolane and methylamine (B109427) substituents on the aniline core.
Reaction Mechanism Studies
Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that govern reaction rates. nih.govrsc.org
For any proposed reaction involving this compound, such as electrophilic aromatic substitution or oxidation of the amine group, the transition state (TS) represents the highest energy point along the reaction coordinate. mdpi.com Computationally, a transition state is located on the potential energy surface as a first-order saddle point. nih.gov
Its characterization involves:
Geometry Optimization: Determining the precise arrangement of atoms at the energy maximum.
Frequency Calculation: A true transition state is confirmed by the presence of exactly one imaginary frequency in its vibrational spectrum. nih.gov This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the breaking and forming of specific bonds during the transformation. mdpi.com
For example, in a hypothetical study of the reaction between 4-methyl aniline and a hydroxyl radical, the transition state for hydrogen abstraction from a C-H bond was characterized by a negative frequency of 1078i cm⁻¹, confirming it as a valid transition state for that specific elementary step. mdpi.com
An energy profile diagram visually represents the energy changes that occur as reactants are converted into products. researchgate.net By calculating the relative energies of the reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed. nih.gov
The key features of such a profile include:
Activation Energy (Ea): The energy difference between the reactants and the transition state, which is a primary determinant of the reaction rate.
In studies of similar aniline reactions, these profiles have been used to determine which reaction pathways are kinetically or thermodynamically favored. mdpi.comresearchgate.net For instance, calculations on the reaction of aniline with methyl radicals showed that hydrogen abstraction from the -NH2 group competes with addition to the aromatic ring, with distinct energy barriers for each pathway. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and to predict their properties and reactivity.
Due to the flexible ether linkage and the bond between the aniline ring and the methylene (B1212753) group, this compound can adopt numerous conformations. Molecular dynamics (MD) simulations model the atomic motions of a molecule over time by integrating Newton's laws of motion, providing a powerful method to explore its conformational space. tandfonline.comnih.gov
An MD simulation would reveal:
Stable Conformers: Identification of the lowest-energy, and therefore most populated, three-dimensional structures of the molecule.
Conformational Transitions: The pathways and energy barriers between different stable conformations.
Structural Properties: Time-averaged properties such as bond lengths, bond angles, and the radius of gyration, which describes the molecule's compactness. acs.org
Such simulations are crucial for understanding how the molecule's shape influences its interactions with other molecules. ijbiotech.com
Quantum chemical calculations, often using Density Functional Theory (DFT), can be used to compute a range of electronic properties known as chemical reactivity descriptors. researchgate.netbenthamdirect.com These descriptors help predict how a molecule will behave in a chemical reaction. The values are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
| Descriptor | Formula | Description |
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. mdpi.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I+A)/2 | Quantifies the ability of a molecule to accept electrons. benthamdirect.com |
These theoretical descriptors are invaluable in computational chemistry for comparing the reactivity of different molecules and for predicting the most likely sites for electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The future synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline will likely focus on developing more efficient, selective, and sustainable methods. While traditional methods for creating substituted anilines often involve multi-step processes, contemporary research is geared towards more direct and atom-economical routes.
Key areas for exploration include:
Advanced Catalytic Systems: Research into transition metal-catalyzed C-H functionalization could provide a direct route to synthesize or further derivatize the aniline (B41778) core. bath.ac.uk Developing novel catalyst systems, such as those based on palladium, copper, or nickel, could enable more regioselective and efficient bond formations. acs.orgorganic-chemistry.org For instance, a palladium-catalyzed three-component reaction could potentially construct the molecule from simpler precursors in a single pot. organic-chemistry.org
Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. bohrium.com Future research could explore the use of biocatalysts, such as transaminases or engineered enzymes, for the asymmetric synthesis of chiral variants of this compound. wiley.comhims-biocat.euresearchgate.net This is particularly relevant as the oxolane moiety contains a chiral center, and enantiomerically pure compounds are often required for pharmaceutical applications. acs.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch production. Developing a continuous flow process for this compound could lead to higher yields, improved purity, and more efficient production. This approach is particularly amenable to chemoenzymatic processes, which can be integrated into a continuous workflow. acs.org
Green Chemistry Approaches: Methods that minimize waste and energy consumption are a major focus. This includes exploring microwave-assisted synthesis to reduce reaction times and the use of greener solvents. tandfonline.com Electrocatalytic methods, where electricity from renewable sources drives the reaction, also present a promising sustainable alternative to traditional chemical reductants. specchemonline.com
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Advanced Catalysis | High efficiency, regioselectivity, direct functionalization | Transition-metal catalysis (Pd, Cu, Ni), C-H activation |
| Biocatalysis | High enantioselectivity, mild conditions, sustainability | Transaminases, oxidoreductases, enzyme engineering |
| Flow Chemistry | Improved safety, scalability, process control, integration | Continuous chemoenzymatic synthesis, process optimization |
| Green Chemistry | Reduced waste, lower energy consumption, sustainability | Microwave-assisted synthesis, electrocatalysis, green solvents |
Advanced Characterization Techniques
A thorough understanding of the physicochemical properties of this compound is crucial for its potential applications. While standard techniques provide basic structural information, advanced characterization methods can offer deeper insights into its structure, purity, and behavior.
Future characterization efforts should include:
Spectroscopic and Spectrometric Methods:
Nuclear Magnetic Resonance (NMR): Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), will be essential for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. Low-temperature NMR could be used to study conformational dynamics, such as the rotational barrier around the C-N bond. researchgate.netresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition. researchgate.net Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will be vital for impurity profiling, which is a critical aspect of pharmaceutical development. jocpr.combiomedres.us
Structural Analysis:
X-ray Crystallography: If a crystalline form of the compound can be obtained, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov
Computational and Theoretical Studies:
Density Functional Theory (DFT): Computational methods like DFT can be used to predict molecular properties such as the electronic structure, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and HOMO-LUMO energy gap. researchgate.netscispace.comresearchgate.net These theoretical studies can complement experimental findings and provide insights into the molecule's reactivity and potential for charge transfer interactions. researchgate.net
| Technique | Information Gained | Future Focus |
| Advanced NMR | Detailed molecular structure, connectivity, stereochemistry | 2D-NMR for full assignment, conformational analysis |
| High-Resolution MS | Elemental composition, impurity identification | LC-MS and GC-MS for comprehensive impurity profiling |
| X-ray Crystallography | 3D structure, intermolecular interactions | Obtaining single crystals for definitive structural analysis |
| Computational (DFT) | Electronic properties, predicted spectra, reactivity | Correlating theoretical predictions with experimental data |
Expansion of Application Domains
The unique combination of an aniline core and an oxolane side chain suggests several potential application domains that warrant future investigation. Aniline derivatives are crucial intermediates in many industries. sci-hub.setransparencymarketresearch.com
Pharmaceutical and Medicinal Chemistry: The aniline substructure is present in numerous approved drugs. bath.ac.uk However, it is also associated with metabolic instability and potential toxicity. nih.govcresset-group.com Future research could investigate this compound as a scaffold for new therapeutic agents. The oxolane moiety may modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability, potentially mitigating the risks associated with the aniline group. nih.govmdpi.com Its isosteric replacement in known aniline-containing drugs could be a viable strategy to improve safety profiles. nih.govacs.org
Polymer Science: Aniline itself is the monomer for polyaniline, a well-known conducting polymer. rsc.org The functionalization of the aniline monomer with the oxolan-containing side group could be used to synthesize novel polyaniline derivatives. rsc.orgnih.gov These new polymers may exhibit modified properties, such as improved solubility in common organic solvents, different surface morphologies, and altered electronic characteristics, making them suitable for applications in sensors, coatings, or electronic devices. rsc.orgrsc.org
Materials Science and Dyes: Aniline derivatives are fundamental precursors in the dye industry. nih.gov The specific substitution pattern of this compound could lead to the development of new dyes with unique colors or improved properties like lightfastness. Furthermore, its structure could be explored for applications in nonlinear optical materials, where charge transfer interactions within the molecule are important. sci-hub.se
Sustainable Synthesis and Environmental Considerations
A critical aspect of future research will be to ensure that the synthesis and application of this compound are environmentally benign. The traditional production of anilines can be energy-intensive and generate hazardous waste. specchemonline.com
Development of Green Synthetic Routes: Future research must prioritize the development of sustainable synthetic methodologies. This includes moving away from petroleum-based feedstocks towards bio-based starting materials. chemanalyst.com The use of eco-friendly catalysts, such as magnesium sulphate, and avoiding toxic reagents are key principles of green chemistry that should be applied. ijtsrd.com Biocatalytic and electrochemical methods, particularly when powered by renewable energy, represent the forefront of sustainable chemical manufacturing. acs.orgspecchemonline.com
Lifecycle and Toxicity Assessment: A comprehensive evaluation of the compound's environmental fate and toxicity is essential. While aniline itself is toxic to aquatic life, the properties of its derivatives can vary significantly. nih.govepa.gov Ecotoxicological studies should be conducted to understand the potential impact of this compound on various ecosystems. mdpi.com This data is crucial for conducting a full lifecycle assessment and ensuring that any future large-scale production does not pose an undue environmental risk.
Q & A
What synthetic methodologies are recommended for the preparation of 3-[(Oxolan-2-ylmethoxy)methyl]aniline, and how can reaction conditions be optimized?
Answer: The compound is synthesized via Williamson ether synthesis between 3-aminobenzyl alcohol and oxolan-2-ylmethyl bromide under basic conditions. Optimization involves testing bases (e.g., K₂CO₃ vs. NaH), solvents (DMF for polar aprotic environments), and temperatures (40–80°C). Reaction progress is monitored via TLC (ethyl acetate/hexane, Rf ~0.3), with purification by silica gel chromatography. Kinetic studies using in situ IR spectroscopy help identify optimal reaction times and intermediate stability. Yield improvements (>80%) are achievable with phase-transfer catalysts like tetrabutylammonium bromide .
Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
Answer:
- ¹H/¹³C NMR: Assign oxolane protons (δ 1.5–4.0 ppm) and aniline NH₂ (δ 5.0–6.0 ppm, exchange broadened). 2D NMR (HSQC, COSY) resolves overlapping signals from the methoxymethyl group.
- HRMS: Confirms molecular formula (C₁₃H₁₉NO₂; [M+H]⁺ = 222.1489).
- IR: N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1120 cm⁻¹).
- Raman/DFT: Validates vibrational modes predicted computationally (B3LYP/6-311+G(d,p)). Discrepancies due to solvent effects require recalibration with deuterated solvents .
How does the electron-donating oxolane substituent influence the chemical reactivity of the aniline group in electrophilic substitution reactions?
Answer: The oxolane methoxy group activates the aromatic ring, directing electrophiles to para/ortho positions. Comparative nitration (HNO₃/H₂SO₄) shows ~70% para-substitution due to steric hindrance. HPLC-UV (λ = 254 nm) quantifies product ratios, while Hammett plots (σₚ = -0.27) confirm enhanced reactivity vs. unsubstituted aniline. Bromination (Br₂/FeBr₃) yields dibrominated derivatives, analyzed via GC-MS .
What computational approaches are suitable for predicting the physicochemical properties and reaction pathways of this compound?
Answer:
- DFT (B3LYP/6-311+G(d,p)): Predicts HOMO-LUMO gaps (ΔE = 4.8 eV) and electrostatic potential surfaces. Solvent effects are modeled via PCM.
- MD Simulations: Assess oxolane ring flexibility (torsional angles ±30°).
- Transition State Analysis: Identifies activation energies (e.g., ΔG‡ = 25 kcal/mol for oxidation to quinone). Validate with XRD or experimental spectra .
What strategies are recommended for analyzing contradictory results in biological activity assays of derivatives?
Answer:
- Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays (n ≥ 3).
- Orthogonal Methods: Combine MTT, apoptosis assays (flow cytometry), and target validation (Western blot).
- Metabolite Profiling (LC-MS): Identify off-target effects.
- Statistical Analysis: ANOVA with Tukey’s post-hoc test (p < 0.05) .
How can researchers determine the stability of this compound under various storage and experimental conditions?
Answer:
- Accelerated Stability Studies: Store at 40°C/75% RH for 6 months; analyze degradation via HPLC-UV (95% purity threshold).
- Solution Stability: Monitor pH-dependent decomposition (buffers pH 2–12) by ¹H NMR.
- Oxidative Stability: Expose to H₂O₂ (0.1–1.0 M); GC-MS identifies quinone derivatives.
- Shelf-Life Prediction: Arrhenius plots (Ea = 15 kcal/mol) estimate 24-month stability at 25°C .
What are key considerations in designing copolymerization studies with conductive polymers?
Answer:
- Monomer Ratios: Optimize this compound:aniline ratios (25:75 to 75:25) for conductivity (10⁻³–10⁻¹ S/cm).
- Polymerization: Oxidize with APS/HCl; monitor in situ conductivity.
- Characterization: UV-Vis (polaron transitions ~800 nm), FTIR (quinoid bands), and TEM (nanofibrillar morphology). Reference polyaniline controls .
How does the steric bulk of the oxolane group affect interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Predicts oxolane occupancy in hydrophobic enzyme pockets (binding energy ≤ -8 kcal/mol).
- MD Simulations (100 ns): Assess complex stability (RMSD ≤ 2 Å).
- SPR Assays: Measure kinetics (ka = 1×10⁵ M⁻¹s⁻¹, kd = 0.01 s⁻¹).
- Mutagenesis/X-ray Crystallography: Validate target residues (e.g., Tyr452 in kinase binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
